molecular formula C13H10O2 B8112703 3-(2-Furyl)-2-phenylpropenal

3-(2-Furyl)-2-phenylpropenal

Cat. No.: B8112703
M. Wt: 198.22 g/mol
InChI Key: JPESOGFYFXAURP-FMIVXFBMSA-N
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Description

3-(2-Furyl)-2-phenylpropenal is an organic compound that belongs to the class of furan derivatives It features a furan ring, a phenyl group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-2-phenylpropenal typically involves the condensation of furan-2-carbaldehyde with benzaldehyde under basic conditions. One common method is the Knoevenagel condensation, which uses a base such as piperidine or pyridine as a catalyst. The reaction is carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also a key consideration to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-2-phenylpropenal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation can be carried out using bromine in acetic acid, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(Furan-2-yl)-2-phenylacrylic acid.

    Reduction: 3-(Furan-2-yl)-2-phenylpropanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(2-Furyl)-2-phenylpropenal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-2-phenylpropenal depends on its interaction with various molecular targets. In biological systems, it may act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. The furan ring and the aldehyde group are key functional groups that interact with the active sites of enzymes, leading to changes in their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)acrylic acid
  • 3-(Furan-2-yl)propanal
  • 3-(Furan-2-yl)propanoic acid

Uniqueness

3-(2-Furyl)-2-phenylpropenal is unique due to the presence of both a furan ring and a phenyl group, which impart distinct electronic and steric properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler furan derivatives. The compound’s ability to undergo various types of reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(Z)-3-(furan-2-yl)-2-phenylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-10H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPESOGFYFXAURP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=CO2)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57568-60-2
Record name Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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